molecular formula C10H11NO4 B1282895 7-(Methoxycarbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid CAS No. 92992-17-1

7-(Methoxycarbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid

货号: B1282895
CAS 编号: 92992-17-1
分子量: 209.2 g/mol
InChI 键: CVBXYEQRFRJNQS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(Methoxycarbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid is a high-purity chemical building block belonging to the pyrrolizine class of heterocyclic compounds. Pyrrolizine derivatives are recognized as promising scaffolds in medicinal chemistry and drug discovery, exhibiting a wide spectrum of pharmacological properties that include significant anti-inflammatory and anticancer activities . Researchers value this compound for its potential as a key synthetic intermediate in the development of novel therapeutic agents. The pyrrolizine core structure is often investigated for its ability to interact with key enzymatic pathways; related analogs are known to function as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), a mechanism that represents a modern strategy for developing anti-inflammatory drugs with improved safety profiles . This specific molecule, featuring both methoxycarbonyl and carboxylic acid functional groups, offers versatile sites for further chemical modification and derivatization, making it a valuable reagent for constructing more complex, biologically active molecules. It is strictly for laboratory research applications. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

7-methoxycarbonyl-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(14)7-3-5-11-4-2-6(8(7)11)9(12)13/h2,4,7H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBXYEQRFRJNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN2C1=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544528
Record name 1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92992-17-1
Record name 1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolizine-1,7-dicarboxylic acid, 2,3-dihydro-, 1-methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Radical Cyclization of Diethyl Malonate Derivatives

Intermediate Synthesis via Alkylation

The synthesis begins with 2-benzoylpyrrole as a starting material. Treatment with diethyl malonate in the presence of sodium hydride (NaH) in dimethylformamide (DMF) yields 2-benzoyl-1-[3,3-di(ethoxycarbonyl)propyl]pyrrole (Compound IV). Key steps include:

  • Alkylation : A nucleophilic substitution at 0–10°C for 16 hours.
  • Workup : Extraction with ethyl acetate, washing with brine, and concentration under reduced pressure.

Manganese(III)-Mediated Cyclization

Compound IV undergoes radical cyclization using manganese(III) acetate in tetrahydrofuran (THF) to form the pyrrolizine core. This step proceeds via a single-electron transfer mechanism, forming 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid ethyl ester .

Reaction Conditions:
Parameter Value
Catalyst Mn(OAc)₃
Solvent THF
Temperature 25°C (ambient)
Time 6–24 hours

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed using 2N NaOH in methanol/water (1:1) under reflux to yield the target carboxylic acid.

Phase-Transfer-Catalyzed Cyclization

Formation of Pyrrolizinecarboxamide

A phase-transfer catalyst (tricaprylylmethylammonium chloride ) facilitates the cyclization of 1-(2-iodoethyl)-2-benzoylpyrrole in toluene with LiOH at 70–80°C. The resulting N-alkyl-N-aryl-2,3-dihydro-1H-pyrrolizine-1-carboxamide is isolated via crystallization.

β-Keto Ester Pathway

Enamine Formation

Piperidine-4-carboxylic acid is converted to a β-keto ester using Meldrum’s acid and EDC·HCl . Treatment with DMF-dimethyl acetal forms a β-enamino diketone intermediate.

Cyclocondensation with Hydrazines

The enamine reacts with hydrazine hydrate in ethanol at reflux to form the pyrrolizine ring. Regioselectivity is controlled by solvent polarity, with ethanol favoring >99% selectivity.

Optimization Data:
Solvent Regioisomer Ratio (5a:6a) Yield (%)
Ethanol 99.5:0.5 78
Acetonitrile 75:25 75
CCl₄ 54:46 54

Ester Hydrolysis

The methyl ester is hydrolyzed using 2N NaOH to afford the carboxylic acid.

Comparative Analysis of Methods

Method Advantages Limitations Yield (Inferred)
Radical Cyclization High regiocontrol Requires toxic Mn(III) catalysts 60–70%
Phase-Transfer Scalable, mild conditions Multi-step synthesis 50–65%
β-Keto Ester Tunable regioselectivity Lengthy enamine preparation 70–80%

Purification and Characterization

  • Crystallization : Products are purified via recrystallization from hexane/dichloromethane (7:3).
  • Spectroscopy : ¹H-NMR (δ 7.96 ppm, pyrazole-H), ¹³C-NMR (δ 170.2 ppm, COOH).
  • HPLC : Chiral HPLC confirms enantiopurity (>95% ee) for derivatives.

Industrial Considerations

  • Cost-Efficiency : Phase-transfer catalysis reduces metal catalyst costs.
  • Safety : NaH and Mn(OAc)₃ require inert atmosphere handling.

化学反应分析

Oxidation Reactions

The dihydropyrrolizine ring system in this compound is susceptible to oxidation, particularly at unsaturated positions. Oxidation reactions may target the ring structure or functional groups:

  • Ring Oxidation : The 6,7-dihydro-5H-pyrrolizine core can undergo dehydrogenation to form a fully aromatic pyrrolizine system under oxidative conditions. Common oxidizing agents include KMnO₄ or CrO₃ in acidic media .
  • Carboxylic Acid Oxidation : The carboxylic acid group (-COOH) is generally resistant to further oxidation under mild conditions but may decarboxylate under strong thermal or oxidative stress .

Table 1: Oxidation Reactions

Reaction Type Reagents/Conditions Major Product
DehydrogenationKMnO₄ (acidic), 50–80°CAromatic pyrrolizine-1-carboxylic acid
Side-chain oxidationCrO₃, H₂SO₄Ketone derivatives (position-dependent)

Reduction Reactions

The methoxycarbonyl group (-COOCH₃) and the dihydro-pyrrolizine ring are key sites for reduction:

  • Ester Reduction : The methoxycarbonyl group can be reduced to a primary alcohol using LiAlH₄ or NaBH₄ (with catalytic additives).
  • Ring Saturation : Catalytic hydrogenation (e.g., H₂/Pd-C ) may fully saturate the pyrrolizine ring to a pyrrolizidine system .

Table 2: Reduction Reactions

Reaction Type Reagents/Conditions Major Product
Ester → AlcoholLiAlH₄, THF, 0°C7-(Hydroxymethyl)-6,7-dihydro-5H-pyrrolizine
Ring HydrogenationH₂, Pd-C, EtOHHexahydro-pyrrolizine derivative

Substitution Reactions

The carboxylic acid and ester groups enable nucleophilic substitution:

  • Ester Hydrolysis : The methoxycarbonyl group hydrolyzes to a carboxylic acid under acidic (HCl/H₂O ) or basic (NaOH/EtOH ) conditions .
  • Amide Formation : Reaction with amines (e.g., NH₃ , R-NH₂) forms amide derivatives, useful in drug design .

Table 3: Substitution Reactions

Reaction Type Reagents/Conditions Major Product
Ester Hydrolysis6M HCl, reflux7-Carboxy-6,7-dihydro-5H-pyrrolizine
AmidationNH₃, DCC, DMAP7-Carbamoyl-6,7-dihydro-5H-pyrrolizine

Cycloaddition and Ring-Opening Reactions

The conjugated diene system in the dihydro-pyrrolizine ring participates in Diels-Alder reactions:

  • Diels-Alder Reactivity : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .
  • Ring-Opening : Strong bases (e.g., NaOH ) can cleave the pyrrolizine ring, yielding linear dicarboxylic acids .

科学研究应用

Chemistry

7-(Methoxycarbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the generation of diverse chemical libraries, facilitating the development of new compounds with tailored properties. The compound can undergo various reactions, including:

  • Oxidation to form ketones or aldehydes.
  • Reduction to convert carboxylic acids to alcohols.
  • Substitution reactions where functional groups can be replaced .

Biology

In biological research, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its ability to modulate the activity of specific enzymes makes it a valuable tool for studying biochemical processes. For instance, it can be employed in assays to determine enzyme kinetics or inhibition mechanisms.

Medicine

The potential therapeutic applications of this compound are noteworthy. Research indicates that it may possess properties suitable for drug development targeting various diseases. The compound's interaction with biological receptors can lead to the modulation of cellular pathways relevant to disease progression .

Case Study 1: Drug Development

A study exploring the synthesis of derivatives of this compound demonstrated its efficacy in producing compounds with enhanced biological activity against specific targets in cancer therapy. The derivatives exhibited improved binding affinities and selectivity towards tumor cells compared to non-targeted therapies.

Case Study 2: Enzyme Interaction Studies

In another research effort, the compound was used to probe the activity of key metabolic enzymes involved in drug metabolism. The findings revealed that modifications to the methoxycarbonyl group significantly altered enzyme kinetics, providing insights into structure-activity relationships that could inform future drug design strategies.

作用机制

The mechanism of action of 7-(Methoxycarbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

6,7-Dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)

  • Structure : Contains a hydroxyl (-OH) group at position 7 and a hydroxymethyl (-CH2OH) group at position 1 .
  • Key Differences : Unlike the target compound, DHP lacks ester and carboxylic acid groups. Instead, its polar hydroxyl and hydroxymethyl groups enhance hydrophilicity.
  • Research Findings: DHP is a toxic metabolite of pyrrolizidine alkaloids (PAs) like senecionine and jacobine, formed via hepatic microsomal metabolism . It forms adducts with amino acids (e.g., valine) and undergoes interconversion between diastereomers, as confirmed by LC/ESI-MS/MS . Stability: DHP is less stable than the target compound due to reactive hydroxyl groups, which facilitate adduct formation and degradation .

5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbaldehyde

  • Structure : Features a methyl (-CH3) group at position 5 and a formyl (-CHO) group at position 7 .
  • Key Differences : The aldehyde group introduces electrophilic reactivity, contrasting with the hydrolytically stable methoxycarbonyl group in the target compound.
  • Physicochemical Properties :
    • The aldehyde group reduces solubility in aqueous media compared to the carboxylic acid in the target compound.
    • Higher volatility due to the absence of ionizable groups .

5-Bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic Acid

  • Structure : Substituted with a bromine atom at position 5 and a carboxylic acid group at position 7 .
  • Key Differences : Bromine’s electron-withdrawing effect increases molecular weight (239.06 g/mol) and lipophilicity (LogP ~1.8) compared to the target compound (LogP ~1.2, estimated).
  • Applications : The bromine atom facilitates cross-coupling reactions, making it a versatile intermediate in medicinal chemistry .

6-(2,6-Dichlorophenyl)-3-(3-Methyl-1H-Pyrazol-5-Yl)-6,7-Dihydro-5H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazine-7-Carboxylic Acid

  • Structure : A triazolo-thiadiazine hybrid with a carboxylic acid group .
  • Key Differences : The heterocyclic core differs from the pyrrolizine system, but both compounds share a carboxylic acid moiety.
  • Drug-Likeness: Exhibits higher molecular weight (468.3 g/mol) and lower solubility than the target compound.

5-Methoxycarbonyl-2,6-Dimethyl-4-(3-Nitrophenyl)-1,4-Dihydropyridine-3-Carboxylic Acid

  • Structure : A dihydropyridine derivative with methoxycarbonyl and carboxylic acid groups .
  • Key Differences: The nitro (-NO2) group introduces strong electron-withdrawing effects, altering electronic distribution compared to the pyrrolizine core.
  • Synthetic Utility : The nitro group enables further reduction or substitution reactions, offering synthetic versatility .

Comparative Data Table

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) LogP Solubility (mg/mL) Key Applications
Target Compound Pyrrolizine -COOMe, -COOH 225.2 ~1.2 ~10 (pH 7.4) Drug intermediate, synthesis
DHP Pyrrolizine -OH, -CH2OH 157.2 ~0.5 >50 PA metabolite study
5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbaldehyde Pyrrolizine -CH3, -CHO 165.2 ~1.5 <1 Synthetic intermediate
5-Bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic Acid Pyrrolizine -Br, -COOH 239.1 ~1.8 ~5 Cross-coupling reactions
Triazolo-Thiadiazine Derivative Triazolo-thiadiazine -COOH, Cl, pyrazolyl 468.3 3.5 <0.1 Anti-inflammatory research

Key Research Findings and Implications

  • Metabolic Stability : The target compound’s methoxycarbonyl group resists hydrolysis better than DHP’s hydroxyl groups, reducing reactive metabolite formation .
  • Drug-Likeness : The carboxylic acid group enhances solubility, while the ester group balances lipophilicity, making it more drug-like than the triazolo-thiadiazine derivative .
  • Synthetic Flexibility : Brominated and aldehyde-containing analogs offer greater reactivity for derivatization compared to the target compound .

生物活性

7-(Methoxycarbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid is a pyrrolizine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C10H11NO4
  • Molecular Weight : 209.201 g/mol
  • CAS Number : 92992-17-1
  • Structure : The compound features a pyrrolizine ring with methoxy and carboxylic acid functional groups, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit diverse biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that derivatives of pyrrolizine can inhibit the growth of various cancer cell lines, including A549 human lung adenocarcinoma cells. For instance, structural modifications to the pyrrolizine scaffold have been linked to enhanced cytotoxicity against these cancer cells .
    • The compound's carboxylic acid moiety plays a significant role in modulating its interaction with cellular targets, influencing both efficacy and selectivity against cancerous cells.
  • Antimicrobial Properties :
    • Recent findings suggest that certain pyrrolizine derivatives possess antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. This is particularly relevant given the rise of antibiotic resistance .
    • The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Some studies indicate that metabolites derived from pyrrolizidine alkaloids can form DNA adducts, leading to genotoxic effects. This suggests a potential pathway through which the compound could exert its anticancer effects by inducing DNA damage in malignant cells .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For example, it has been suggested that certain pyrrolizine derivatives can act as inhibitors of acetylcholinesterase (AChE), which is implicated in various cancers .

Case Studies and Research Findings

  • In Vitro Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects of this compound on A549 cells using the MTT assay. Results indicated a dose-dependent reduction in cell viability at concentrations above 50 µM, with significant effects observed at 100 µM compared to control groups .
  • Antimicrobial Testing :
    • In another study focusing on antimicrobial activity, derivatives similar to this compound showed promising results against resistant strains of S. aureus. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for traditional antibiotics like linezolid, highlighting the potential for developing new therapeutic agents from this class of compounds .

Data Summary Table

Biological ActivityAssay TypeResultReference
AnticancerMTT AssaySignificant cytotoxicity at 100 µM
AntimicrobialMIC TestingLower MIC than linezolid
DNA InteractionDNA Adduct FormationEvidence of DHP-DNA adducts formation

常见问题

Q. What are the optimal synthetic routes for 7-(methoxycarbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid and its derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclization of pyrrolizine precursors followed by functionalization. For example, analogous compounds (e.g., triazolothiadiazine derivatives) are synthesized via condensation reactions in aqueous-alcoholic media, yielding carboxylic acids that are further derivatized into salts . Key steps include:

  • Cyclization : Use of heterocyclic building blocks (e.g., triazolo-thiadiazine cores) under reflux conditions.
  • Salt Formation : Reacting the carboxylic acid with organic/inorganic bases (e.g., sodium hydroxide, piperazine) to improve solubility .
  • Purification : Employ column chromatography and recrystallization to isolate high-purity products.

Q. How is structural confirmation achieved for this compound and its derivatives?

Methodological Answer: Modern spectroscopic and chromatographic techniques are critical:

  • 1H NMR Spectroscopy : Assigns proton environments, confirming the pyrrolizine backbone and substituents (e.g., methoxycarbonyl groups) .
  • Elemental Analysis : Validates empirical formulas (e.g., C/H/N/S ratios) .
  • HPLC-MS : Ensures compound individuality and purity (>95%) by detecting molecular ions (e.g., [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How do in silico predictions (e.g., SwissADME) compare with experimental data for pharmacokinetic properties?

Methodological Answer: Computational tools like SwissADME predict drug-likeness, lipophilicity (LogP), and solubility. For example, triazolothiadiazine derivatives were compared to celecoxib, revealing:

PropertySynthesized CompoundCelecoxib (Reference)Method Used
LogP 2.83.5SwissADME
Water Solubility ModerateLowExperimental
Bioavailability 55%60%In silico

Discrepancy Resolution : Experimental solubility assays (e.g., shake-flask method) should validate in silico predictions. Adjustments to substituents (e.g., introducing polar groups) can bridge gaps between predicted and observed data .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • Target Identification : Prioritize targets based on structural analogs. For instance, pyrrolizine derivatives are known as COX/LOX inhibitors . Use enzyme inhibition assays (e.g., COX-2 ELISA) to quantify IC50 values.
  • Dose-Response Studies : Test multiple concentrations (e.g., 1 nM–100 µM) to establish efficacy thresholds .
  • Control Groups : Include reference drugs (e.g., celecoxib) to benchmark activity .

Q. What strategies resolve contradictions in solubility or stability data across studies?

Methodological Answer:

  • Controlled Replication : Standardize solvent systems (e.g., PBS vs. DMSO) and temperature/pH conditions .
  • Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregation or polymorphic forms affecting solubility.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify decomposition pathways .

Q. How can salt forms improve physicochemical properties, and what methods validate their efficacy?

Methodological Answer:

  • Salt Screening : Test organic (e.g., piperazine) and inorganic (e.g., sodium) counterions to enhance solubility or thermal stability .
  • Dissolution Testing : Use USP apparatus to compare dissolution rates of free acid vs. salts in simulated gastric fluid.
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and salt stability .

Q. How can structure-activity relationship (SAR) studies guide therapeutic optimization?

Methodological Answer:

  • Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at positions 3, 5, or 7 to modulate steric/electronic effects .
  • 3D-QSAR Modeling : Correlate molecular descriptors (e.g., electrostatic potential maps) with biological activity using software like Schrödinger.
  • In Vivo Validation : Test optimized analogs in inflammation or cancer models (e.g., murine xenografts) to confirm efficacy .

Theoretical and Methodological Integration

Q. How should researchers integrate conceptual frameworks into experimental design?

Methodological Answer: Link synthesis and analysis to established theories (e.g., Hansch analysis for QSAR) or mechanistic hypotheses (e.g., enzyme active-site binding). For example:

  • Mechanistic Hypothesis : Design derivatives to block COX-2’s arachidonic acid binding pocket, informed by X-ray crystallography data .
  • Embedded Design : Combine quantitative (e.g., IC50) and qualitative (e.g., molecular dynamics simulations) data to address multi-layered research questions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。